molecular formula C20H15N3S B14583848 4(3H)-Quinazolinethione, 3-(3-methylphenyl)-2-(4-pyridinyl)- CAS No. 61351-69-7

4(3H)-Quinazolinethione, 3-(3-methylphenyl)-2-(4-pyridinyl)-

Katalognummer: B14583848
CAS-Nummer: 61351-69-7
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: UHVIMWTWKHVJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core substituted with pyridinyl and tolyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Starting Materials: Pyridine-4-carboxaldehyde, m-toluidine, and thiourea.

    Reaction Conditions: The reaction may involve heating the mixture in a solvent like ethanol or acetic acid, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione would depend on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Molecular Targets: Potential targets include kinases, proteases, or other proteins involved in disease pathways.

    Pathways Involved: Could affect signaling pathways, metabolic pathways, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-4-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of a tolyl group.

    2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

    Substituent Effects: The position and nature of the substituents (pyridinyl and tolyl groups) can significantly influence the compound’s chemical reactivity and biological activity.

    Biological Activity: Unique interactions with biological targets due to the specific arrangement of functional groups.

Eigenschaften

CAS-Nummer

61351-69-7

Molekularformel

C20H15N3S

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-(3-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione

InChI

InChI=1S/C20H15N3S/c1-14-5-4-6-16(13-14)23-19(15-9-11-21-12-10-15)22-18-8-3-2-7-17(18)20(23)24/h2-13H,1H3

InChI-Schlüssel

UHVIMWTWKHVJSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.